Lipophilicity (XLogP3) Comparison: 2,3-Dichloro-5-isocyanatopyridine vs. 2,6-Dichloro-4-isocyanatopyridine and Monochloro Analog
The computed partition coefficient (XLogP3) of 2,3-dichloro-5-isocyanatopyridine (3.3) is higher than that of its regioisomer 2,6-dichloro-4-isocyanatopyridine (2.9) and the monochloro analog 2-chloro-5-isocyanatopyridine (2.6) [1][2][3]. Increasing lipophilicity by 0.4–0.7 log units predicts enhanced membrane permeability and potentially higher non-specific binding, which are critical considerations in medicinal chemistry lead optimisation and agrochemical formulation.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 2,6-Dichloro-4-isocyanatopyridine: XLogP3 = 2.9; 2-Chloro-5-isocyanatopyridine: XLogP3 = 2.6 |
| Quantified Difference | +0.4 log units vs. 2,6-dichloro-4-isocyanatopyridine; +0.7 log units vs. 2-chloro-5-isocyanatopyridine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025) |
Why This Matters
Higher lipophilicity alters pharmacokinetic partitioning and may be advantageous for targets requiring greater membrane penetration, making the compound a distinct tool for SAR exploration.
- [1] PubChem. 2,3-Dichloro-5-isocyanatopyridine. Compound Summary CID 119087607. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/167951-52-2 (accessed 2026-04-27). View Source
- [2] PubChem. 2,6-Dichloro-4-isocyanatopyridine. Compound Summary CID 2781658. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/159178-03-7 (accessed 2026-04-27). View Source
- [3] PubChem. 2-Chloro-5-isocyanatopyridine. Compound Summary CID 4961273. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/125117-96-6 (accessed 2026-04-27). View Source
